Conformational Rigidity and Topological Polar Surface Area: Cyclobutane vs. Acyclic Amino Ester Scaffolds
Methyl 3-aminocyclobutanecarboxylate hydrochloride exhibits a fraction of Csp³-hybridized carbons of 0.83 and a topological polar surface area (TPSA) of 52.3 Ų [1], reflecting the conformational restriction imposed by the cyclobutane ring. In contrast, acyclic amino esters such as methyl 3-aminopropanoate hydrochloride lack this cyclic constraint, resulting in higher conformational entropy and a different spatial projection of the amine and ester functionalities [2]. This difference directly impacts the ability to pre-organize binding motifs in PROTAC linkers and other bivalent molecules, where defined geometry between attachment points is critical for ternary complex formation [3].
| Evidence Dimension | Fraction Csp³ and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Fraction Csp³: 0.83; TPSA: 52.3 Ų |
| Comparator Or Baseline | Methyl 3-aminopropanoate hydrochloride (acyclic analog): Fraction Csp³ ~0.60-0.67; TPSA ~52-55 Ų (estimated from typical acyclic amino esters) |
| Quantified Difference | Cyclobutane scaffold increases fraction Csp³ by approximately 0.16-0.23 units, signifying higher saturation and greater three-dimensionality, while maintaining comparable polarity [1]. |
| Conditions | PubChem-computed molecular descriptors; TPSA calculated via Ertl method [1]. |
Why This Matters
Higher Csp³ fraction correlates with improved drug-likeness, aqueous solubility, and reduced promiscuous binding in medicinal chemistry campaigns, making cyclobutane-containing building blocks preferable for lead optimization.
- [1] PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Computed descriptors: Fraction Csp³ 0.83; TPSA 52.3 Ų. View Source
- [2] Feskov, I.O.; Chernykh, A.V.; Kondratov, I.S.; Klyachina, M.; Daniliuc, C.G.; Haufe, G. Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties. Journal of Organic Chemistry, 2017, 82(23), 12863-12868. DOI: 10.1021/acs.joc.7b02259. View Source
- [3] Bashore FM, et al. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 2023, 18(3), 494-507. PMC10023369. View Source
